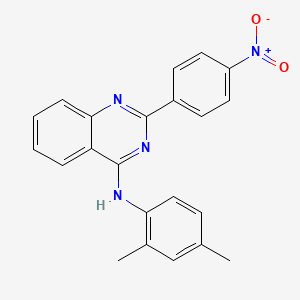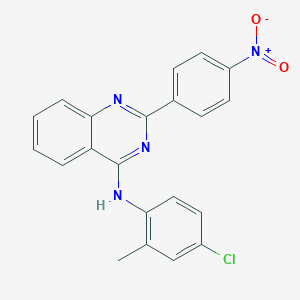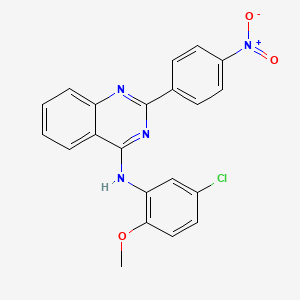![molecular formula C24H16ClNO7 B3754649 [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate](/img/structure/B3754649.png)
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
Overview
Description
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate is a complex organic compound that combines elements of chromone and benzoate structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the chromone and benzoate precursors. The chromone derivative can be synthesized through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions. The benzoate derivative is prepared by nitration of 2-chlorobenzoic acid followed by esterification with the chromone derivative. The final step involves the coupling of the chromone and benzoate derivatives under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and esterification steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chromone and benzoate derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its chromone moiety could be utilized in the design of UV-absorbing materials or fluorescent dyes.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The chromone moiety can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The nitro group can undergo reduction to form reactive intermediates that can modulate cellular signaling pathways. The overall effect of the compound depends on the balance between these interactions and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] benzoate: Lacks the nitro and chloro groups, making it less reactive.
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate: Lacks the nitro group, reducing its potential for redox reactions.
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 5-nitrobenzoate: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
The presence of both nitro and chloro groups in [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate makes it unique among similar compounds
Properties
IUPAC Name |
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO7/c1-13-3-4-14(2)20(9-13)33-22-12-31-21-11-16(6-7-17(21)23(22)27)32-24(28)18-10-15(26(29)30)5-8-19(18)25/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUKRPUVBYYPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


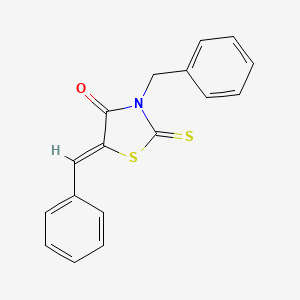
![ETHYL 2-[(4Z)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE](/img/structure/B3754595.png)
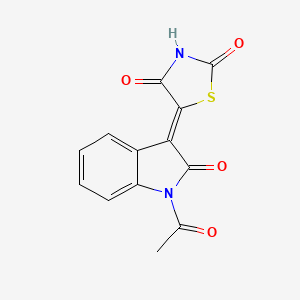
![3-(2,5-dimethylphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B3754603.png)
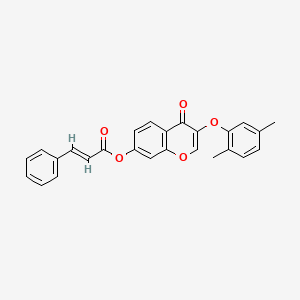
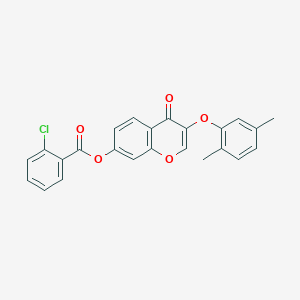
![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate](/img/structure/B3754633.png)
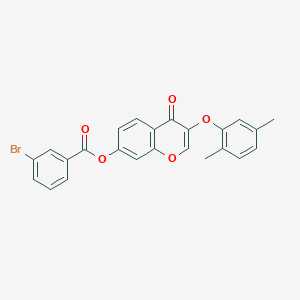
![3-{[Butyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol](/img/structure/B3754647.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3754653.png)
![2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3754654.png)
